molecular formula C21H20F3N5 B6006328 3-(4-Methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine

3-(4-Methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine

Cat. No.: B6006328
M. Wt: 399.4 g/mol
InChI Key: YHQIUXVBMWRRTA-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl and phenyl group, and a triazine ring substituted with a trifluoromethyl phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine typically involves multiple steps, starting with the preparation of the piperazine and triazine intermediates. One common synthetic route involves the reaction of 4-methyl-3-phenylpiperazine with 4-(trifluoromethyl)benzaldehyde under acidic conditions to form the corresponding Schiff base. This intermediate is then cyclized with hydrazine hydrate to yield the final triazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the cyclization process is also common. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-1-piperazinyl)aniline
  • 2-(4-Methyl-2-phenyl-1-piperazinyl)-3-pyridinemethanol
  • 3-[(4-Phenylpiperazin-1-yl)methyl]phenylmethanamine

Uniqueness

Compared to similar compounds, 3-(4-Methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine is unique due to the presence of both the trifluoromethyl group and the triazine ring

Properties

IUPAC Name

3-(4-methyl-3-phenylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5/c1-28-11-12-29(14-19(28)16-5-3-2-4-6-16)20-26-18(13-25-27-20)15-7-9-17(10-8-15)21(22,23)24/h2-10,13,19H,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQIUXVBMWRRTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=CC=CC=C2)C3=NC(=CN=N3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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